molecular formula C18H19N3O2 B2940951 N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 474264-00-1

N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2940951
CAS No.: 474264-00-1
M. Wt: 309.369
InChI Key: PRSAACYJCWEKJO-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a 3,4-dimethylphenyl group and a 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl moiety attached to an acetamide backbone. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Ring: The initial step involves the condensation of an o-phenylenediamine derivative with a suitable diketone, such as glyoxal, under acidic conditions to form the quinoxaline ring.

    Acylation Reaction: The quinoxaline derivative is then subjected to an acylation reaction with an acyl chloride or anhydride to introduce the acetamide group.

    Substitution Reaction: Finally, the 3,4-dimethylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3,4-dimethylphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the quinoxaline ring, converting it to a dihydroquinoxaline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxidized quinones, reduced dihydroquinoxalines, and various substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential pharmacological activities. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicine, research focuses on the compound’s potential as a drug candidate. Its structural features suggest it may possess anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery and development.

Industry

Industrially, the compound may be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: can be compared with other acetamide derivatives, such as N-phenylacetamide and N-(2,3-dimethylphenyl)acetamide.

    Quinoxaline derivatives: like 2,3-dimethylquinoxaline and 2-phenylquinoxaline also share structural similarities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern and the presence of both a quinoxaline ring and an acetamide group differentiate it from other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-7-8-13(9-12(11)2)19-17(22)10-16-18(23)21-15-6-4-3-5-14(15)20-16/h3-9,16,20H,10H2,1-2H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSAACYJCWEKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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